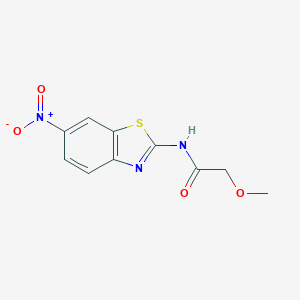
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid (CFBT) is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential antitumor agent. Its ability to selectively bind to ROS makes it a useful tool for studying oxidative stress in cells and tissues. In addition, N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid involves its ability to selectively bind to ROS and induce oxidative stress in cells. This leads to the activation of cell death pathways and the inhibition of cell proliferation. N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It also has antioxidant properties, which may help to protect cells from oxidative stress and damage. N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid in lab experiments is its ability to selectively bind to ROS and induce oxidative stress in cells. This makes it a useful tool for studying the effects of oxidative stress on cellular processes. However, one limitation is that N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid may not be suitable for use in vivo due to its low solubility and potential toxicity.
将来の方向性
There are several potential future directions for research on N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy in vivo and to optimize its pharmacological properties. Another area of interest is its potential as a fluorescent probe for detecting ROS in cells and tissues. Improvements in its sensitivity and selectivity could make it a valuable tool for studying oxidative stress in various biological systems. Finally, further studies are needed to explore the potential applications of N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid in other areas of research, such as neurodegenerative diseases and inflammation.
合成法
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid can be synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde and N-methylcarbamohydrazonothioic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
特性
製品名 |
N'-(2-chloro-6-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid |
|---|---|
分子式 |
C9H9ClFN3S |
分子量 |
245.71 g/mol |
IUPAC名 |
1-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C9H9ClFN3S/c1-12-9(15)14-13-5-6-7(10)3-2-4-8(6)11/h2-5H,1H3,(H2,12,14,15)/b13-5- |
InChIキー |
BYQBFYAUKBCAEF-ACAGNQJTSA-N |
異性体SMILES |
CNC(=S)N/N=C\C1=C(C=CC=C1Cl)F |
SMILES |
CNC(=S)NN=CC1=C(C=CC=C1Cl)F |
正規SMILES |
CNC(=S)NN=CC1=C(C=CC=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
